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Introduction

Lenacapavir (LEN), marketed as Sunlenca, represents a paradigm shift in antiretroviral therapy.
As a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1)
capsid protein, its unique mechanism and prolonged duration of action offer a twice-yearly
subcutaneous dosing regimen for the treatment of multi-drug-resistant HIV-1 infection.[1][2]
This guide delves into the core physicochemical properties of Lenacapavir, dissecting how its
molecular structure, solubility, stability, and formulation synergistically create its remarkable
long-acting profile. Understanding these fundamental characteristics is crucial for the ongoing
development of long-acting therapeutics.

Core Physicochemical Properties

The foundation of Lenacapavir's long-acting nature lies in a uniqgue combination of intrinsic
molecular properties. These characteristics govern its behavior in solid-state, in solution, and
ultimately, within the subcutaneous depot environment.

Molecular Structure and General Properties

Lenacapavir is a complex, weakly acidic indazole derivative with a molecular weight of 968.28
g/mol .[1][3] Its structure is intrinsically linked to its high potency and its physical characteristics.
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Property Value Source
Molecular Formula C39H32CIF10N705S:2 [3]
Molecular Weight 968.28 g/mol [1][3]
CAS Number 2189684-44-2 [3]
o Weakly acidic indazole
Description o [3]
derivative

Solubility and Permeability

A critical determinant of Lenacapavir's long-acting profile is its extremely low aqueous solubility.
[4][5][6] It is classified as a Biopharmaceutics Classification System (BCS) class 4 compound,
indicating both low solubility and low permeability.[3] This inherent insolubility is the primary
reason for its slow dissolution and absorption following subcutaneous injection, forming a depot

effect.
Solvent /| Medium Solubility Source
Water <1 pg/mL (practically insoluble)  [5][7]

Up to 200 mg/mL (with
DMSO o [7]
ultrasonication)

5% DMSO / 40% PEG300 /

i = 6.25 mg/mL [8]
5% Tween-80 / 50% Saline

This low aqueous solubility necessitates the use of organic solvents like DMSO for preparing
stock solutions in laboratory settings.[7] For its clinical formulation, this property is leveraged to
create a stable, slow-releasing suspension.[5]

Crystal Structure and Solid-State Properties

Lenacapavir's solid-state characteristics are pivotal for formulation stability and performance.
High-resolution co-crystal structures have been determined, revealing how Lenacapavir binds
with high affinity to a conserved hydrophobic pocket at the interface of HIV-1 capsid (CA)
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protein subunits.[9][10][11] This potent and specific binding contributes to its picomolar efficacy.

[9]

During development, both amorphous lenacapavir free acid and crystalline lenacapavir sodium
were evaluated for the injectable formulation, with the crystalline sodium form being selected
for Phase 2 and 3 studies due to its stability.[12] The binding within the CA hexamer is
extensive, involving hydrophobic interactions, two cation-Tt interactions, and seven hydrogen
bonds, which "hyperstabilizes" the capsid lattice, disrupting its function at multiple stages of the
viral lifecycle.[9][11]

Stability

Lenacapavir exhibits exceptional stability, a prerequisite for a drug that must remain at an
injection site for months.[4] It is stable under various conditions, but is noted to be
photosensitive, requiring protection from light.[7] This inherent chemical stability, combined with
its slow-release kinetics from the subcutaneous depot, ensures sustained therapeutic
concentrations in the plasma over a six-month period.[13]

The Bridge to a Long-Acting Profile: Formulation
and Pharmacokinetics

The intrinsic physicochemical properties of Lenacapavir are masterfully exploited through its
formulation to achieve a long-acting pharmacokinetic (PK) profile.

Subcutaneous Formulation Strategy

The commercial subcutaneous formulation is an aqueous suspension designed for slow
release.[5] Key components of this strategy include:

o Active Ingredient: Crystalline Lenacapavir sodium.[12]
e Vehicle: An aqueous medium, such as normal saline.[5]

» Excipient: Poloxamer 188 (2%) is used as a surfactant to aid in wetting and suspension of
the drug particles.[5]
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o Particle Size: The particle size distribution is controlled to ensure a consistent dissolution
rate, with a bimodal distribution observed in developmental formulations (peaks at 0.4 and
2.0 um).[5]

This formulation creates a depot at the injection site. The drug particles, due to their low
solubility, dissolve very slowly into the surrounding interstitial fluid before being absorbed into
systemic circulation.

Caption: Physicochemical properties driving Lenacapavir's long-acting profile.

Pharmacokinetic Profile

The subcutaneous injection of Lenacapavir results in a unique pharmacokinetic profile
characterized by "flip-flop” kinetics, where the rate of absorption is substantially slower than the
rate of elimination.[4][5] This is the hallmark of its long-acting nature.

Key Pharmacokinetic Parameters

o ] Subcutaneous
Parameter Oral Administration o . Source
Administration

Complete but slow
Bioavailability 6-10% P ] [1][14]
absorption

Tmax (Median Time to

~4 hours 77-84 days [14][15][16]
Peak)
Apparent Half-life (t2)  10-12 days 8-12 weeks [1]12][15]
] Low (3.62 L/hiin ]
Systemic Clearance Exceptionally low [4]19]

patients)

Volume of Distribution ~ High (976 L in

(vd) patients) High 4]

Plasma Protein
o ~99.8% ~99.8% [1][14]
Binding

The absorption from the subcutaneous depot is biphasic: an initial, faster release of the soluble
fraction of the drug, followed by a much slower, prolonged release phase of the precipitated,
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solid fraction, which governs the long-term plasma concentrations.[4][5][6]
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Caption: Biphasic absorption and flip-flop kinetics of subcutaneous Lenacapavir.

Mechanism of Action: The Basis for High Potency

Lenacapavir's picomolar potency is fundamental to its success as a long-acting agent, as it
allows for a therapeutic effect to be maintained with the very low plasma concentrations that
result from slow absorption. It disrupts the function of the HIV-1 capsid protein (p24) at multiple
points in the viral lifecycle.[1][17]
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o Early Stage Inhibition: After viral entry, Lenacapavir hyperstabilizes the capsid, leading to its
premature breakdown. This prevents the successful transport of the viral reverse
transcription complex to the nucleus and subsequent integration into the host genome.[11]
[18]

o Late Stage Inhibition: Lenacapavir also interferes with the assembly of new virions. It
accelerates capsid construction, forcing errors that result in malformed, non-infectious
viruses.[18]

Viral Entry

Capsid Uncoating Reverse Transcription

Premature Breakdown Nuclear Import
(Hyperstabilization) \
q Malformed Virions i q q
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Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.

Experimental Protocols

The characterization of Lenacapavir's properties relies on a suite of sophisticated analytical
techniques.

Quantification of Lenacapavir in Plasma

A sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method is used to determine Lenacapavir concentrations in plasma samples.[4]

o Objective: To accurately quantify Lenacapavir concentrations for pharmacokinetic analysis.
o Methodology:

o Sample Preparation: A protein precipitation procedure is employed. A 50 uL aliquot of
plasma is mixed with 200 pL of a cold acetonitrile solution containing a known
concentration of an internal standard (a stable isotope-labeled version of Lenacapavir).[4]
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o Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
o Analysis: The supernatant is injected into an LC-MS/MS system.

o Chromatography: Reverse-phase chromatography is used to separate Lenacapavir from
other plasma components.

o Detection: Tandem mass spectrometry is used for sensitive and selective detection,
monitoring specific precursor-to-product ion transitions for both Lenacapavir and the
internal standard.

o Quantification: A calibration curve is generated using standards of known concentrations
to determine the concentration in the unknown samples.

In Vitro Release Testing (IVRT)

IVRT is used to assess the rate of drug release from the long-acting formulation, ensuring
batch-to-batch consistency.

o Objective: To measure the dissolution rate of Lenacapavir from its suspension formulation in
a controlled laboratory environment.

» Methodology (General Approach):

o Apparatus: A USP apparatus (e.g., Apparatus 4 - flow-through cell) is typically used for
low-solubility drugs in long-acting formulations.

o Release Medium: A physiologically relevant buffer (e.g., phosphate-buffered saline with a
surfactant like polysorbate 20 to ensure sink conditions) is continuously pumped through
the cell containing the sample.

o Sample Placement: A precise amount of the Lenacapavir suspension is placed in the cell.
o Sampling: The eluate is collected at predetermined time intervals.

o Analysis: The concentration of Lenacapavir in the collected samples is determined using a
validated analytical method, typically HPLC with UV detection.[19]
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o Data Analysis: A dissolution profile (cumulative drug release vs. time) is constructed.

X-ray Crystallography for Structural Analysis

This technique was used to determine the high-resolution structure of Lenacapavir bound to
the HIV-1 capsid hexamer, providing insight into its mechanism of action.[10]

o Objective: To elucidate the precise molecular interactions between Lenacapavir and its
target, the HIV-1 capsid protein.

o Methodology:

o Protein Expression and Purification: Recombinant HIV-1 CA protein (wild-type or mutant)
is expressed and purified.[11]

o Hexamer Stabilization: To facilitate crystallization, CA hexamers are stabilized, often
through engineered inter-subunit disulfide bonds.[10][11]

o Complex Formation: The stabilized CA hexamers are incubated with a molar excess of
Lenacapavir to ensure all binding sites are saturated.[10]

o Crystallization: The protein-inhibitor complex is subjected to vapor diffusion screening with
various precipitants and buffers to grow diffraction-quality crystals.[10]

o Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting
diffraction pattern is recorded.

o Structure Determination: The diffraction data is processed to generate an electron density
map, into which an atomic model of the CA-Lenacapavir complex is built and refined.[11]

Conclusion

The long-acting profile of Lenacapavir is not the result of a single attribute but rather a carefully
orchestrated interplay of intrinsic physicochemical properties and intelligent formulation design.
Its high potency, exceptional stability, and critically, its low aqueous solubility, are the
cornerstones that permit a subcutaneous suspension to act as a depot, slowly releasing the
drug over six months. This deep understanding of the structure-property-pharmacokinetic
relationship provides a powerful blueprint for the future development of long-acting medicines,
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promising to improve adherence and quality of life for patients across various therapeutic

areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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